molecular formula C4H5NO2S B1215455 delta(3)-Thiazoline-4-carboxylate CAS No. 72781-97-6

delta(3)-Thiazoline-4-carboxylate

Cat. No. B1215455
CAS RN: 72781-97-6
M. Wt: 131.16 g/mol
InChI Key: IREQLINHYFEKMU-UHFFFAOYSA-N
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Description

Delta(3)-Thiazoline-4-carboxylate (DTCC) is a heterocyclic organic compound that belongs to the thiazoline family. It is a highly reactive intermediate that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis.

Mechanism Of Action

The mechanism of action of delta(3)-Thiazoline-4-carboxylate is not well understood. However, it is believed that delta(3)-Thiazoline-4-carboxylate reacts with sulfhydryl groups in proteins and peptides, leading to the formation of thiazolidine derivatives. These thiazolidine derivatives have been shown to have potential antibacterial, antifungal, and antiviral activities.
Biochemical and Physiological Effects
delta(3)-Thiazoline-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that delta(3)-Thiazoline-4-carboxylate has antibacterial, antifungal, and antiviral activities. delta(3)-Thiazoline-4-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. delta(3)-Thiazoline-4-carboxylate has also been shown to have antioxidant and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

One of the advantages of using delta(3)-Thiazoline-4-carboxylate in lab experiments is its high reactivity, which allows for the synthesis of thiazoline-containing compounds with high yields. Another advantage is its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. However, one of the limitations of using delta(3)-Thiazoline-4-carboxylate is its high toxicity, which requires caution when handling the compound.

Future Directions

There are several future directions for the research on delta(3)-Thiazoline-4-carboxylate. One direction is the development of new synthetic methods for the preparation of delta(3)-Thiazoline-4-carboxylate and its derivatives. Another direction is the exploration of the potential applications of delta(3)-Thiazoline-4-carboxylate in medicinal chemistry, biochemistry, and organic synthesis. Additionally, the mechanism of action of delta(3)-Thiazoline-4-carboxylate needs to be further elucidated to understand its potential applications in various fields.

Synthesis Methods

Delta(3)-Thiazoline-4-carboxylate can be synthesized via various methods, including the reaction of thioacetic acid with ethyl chloroformate, followed by cyclization with ammonia. Another method involves the reaction of thioacetic acid with ethyl chloroformate, followed by cyclization with hydrazine. delta(3)-Thiazoline-4-carboxylate can also be synthesized via the reaction of 2-aminothiophenol with ethyl chloroformate, followed by cyclization with ammonia or hydrazine.

Scientific Research Applications

Delta(3)-Thiazoline-4-carboxylate has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, delta(3)-Thiazoline-4-carboxylate has been used as a building block for the synthesis of thiazoline-containing compounds with potential antibacterial, antifungal, and antiviral activities. In biochemistry, delta(3)-Thiazoline-4-carboxylate has been used as a probe for the detection of sulfhydryl groups in proteins and peptides. delta(3)-Thiazoline-4-carboxylate has also been used as a reagent for the synthesis of peptides and as a precursor for the synthesis of heterocyclic compounds.

properties

IUPAC Name

2,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREQLINHYFEKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223111
Record name delta(3)-Thiazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta(3)-Thiazoline-4-carboxylate

CAS RN

72781-97-6
Record name delta(3)-Thiazoline-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(3)-Thiazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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